![molecular formula C26H23ClFN3O B2949519 3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097902-50-4](/img/structure/B2949519.png)
3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures. For instance, a novel candidate of pyrazole-bearing quinoline was synthesized through the Suzuki coupling reaction followed by deprotection .Molecular Structure Analysis
The molecular structure of “3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride” is complex and would be best determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound can potentially undergo various chemical reactions. For instance, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride. It also reacts with alkyl chloride/bromide to form N-alkylated products .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It’s known that compounds interacting with serotonergic and dopaminergic receptors can influence neurotransmitter levels in the brain, affecting mood and behavior .
Biochemical Pathways
The interaction with serotonergic and dopaminergic receptors suggests it may influence pathways related to these neurotransmitters .
Result of Action
Influencing neurotransmitter levels can have various effects on mood and behavior .
properties
IUPAC Name |
[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O.ClH/c27-20-11-12-24-22(17-20)25(23(18-28-24)26(31)19-7-3-1-4-8-19)30-15-13-29(14-16-30)21-9-5-2-6-10-21;/h1-12,17-18H,13-16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVGQXAPOIVMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride |
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